molecular formula C12H18N2O B1487114 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol CAS No. 2090280-46-7

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol

Cat. No.: B1487114
CAS No.: 2090280-46-7
M. Wt: 206.28 g/mol
InChI Key: ZTDKTCISSODZAJ-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentylethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentylethylamine with 2-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form a dihydropyrimidine derivative.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-one.

    Reduction: Formation of 6-(2-Cyclopentylethyl)-2-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxypyrimidine: Lacks the cyclopentylethyl group, resulting in different chemical properties and biological activities.

    6-Cyclopentyl-2-methylpyrimidin-4-ol: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclopentylethyl and methyl groups, which confer distinct steric and electronic properties. These features can enhance its binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

4-(2-cyclopentylethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-13-11(8-12(15)14-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDKTCISSODZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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